Mitoxantrone-d8
Overview
Description
Mitoxantrone-d8 (also known as Mitozantrone-d8 or NSC 301739-d8) is a stable isotopic variant of Mitoxantrone. Mitoxantrone itself is a clinically used drug with several important properties:
Topoisomerase II Inhibitor: Mitoxantrone interferes with DNA replication and repair by inhibiting topoisomerase IIα, an enzyme crucial for DNA unwinding and resealing during cell division.
Protein Kinase C (PKC) Inhibitor: It also exhibits PKC inhibitory activity.
Chemical Reactions Analysis
Mitoxantrone-d8 likely undergoes similar reactions as Mitoxantrone due to their structural similarity. These reactions include:
Redox Reactions: Mitoxantrone can undergo both oxidation and reduction processes.
Substitution Reactions: It may participate in nucleophilic substitution reactions.
Common Reagents: Reagents like hydrogen peroxide (for oxidation) and hydrazine (for reduction) are often used.
Major Products: The primary products depend on the specific reaction conditions and the functional groups involved.
Scientific Research Applications
Mitoxantrone-d8 finds applications in various scientific fields:
Chemistry: As a tool for studying drug metabolism and pharmacokinetics.
Biology: Investigating cellular responses to topoisomerase inhibitors.
Medicine: Clinical studies related to cancer treatment.
Industry: Quality control and method development in pharmaceutical research.
Mechanism of Action
Mitoxantrone exerts its effects by:
DNA Intercalation: It inserts between DNA base pairs, disrupting DNA replication and transcription.
Topoisomerase II Inhibition: By trapping topoisomerase II-DNA complexes, it prevents DNA strand breakage and repair.
Comparison with Similar Compounds
Mitoxantrone-d8’s uniqueness lies in its deuterium labeling. Similar compounds include:
Mitoxantrone: The non-deuterated parent compound.
Doxorubicin: Another anthracenedione-based anticancer drug.
Properties
IUPAC Name |
1,4-dihydroxy-5,8-bis[2-[(1,1,2,2-tetradeuterio-2-hydroxyethyl)amino]ethylamino]anthracene-9,10-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O6/c27-11-9-23-5-7-25-13-1-2-14(26-8-6-24-10-12-28)18-17(13)21(31)19-15(29)3-4-16(30)20(19)22(18)32/h1-4,23-30H,5-12H2/i9D2,10D2,11D2,12D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKZJGLLVHKMTCM-PMCMNDOISA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)NCCNCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])O)NCCNC1=C2C(=C(C=C1)NCCNC([2H])([2H])C([2H])([2H])O)C(=O)C3=C(C=CC(=C3C2=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50662132 | |
Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
452.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1189974-82-0 | |
Record name | 1,4-Dihydroxy-5,8-bis[(2-{[2-hydroxy(~2~H_4_)ethyl]amino}ethyl)amino]anthracene-9,10-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50662132 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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